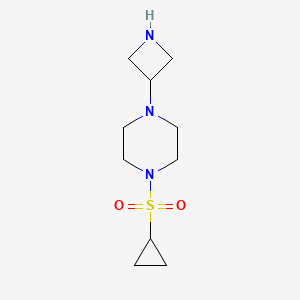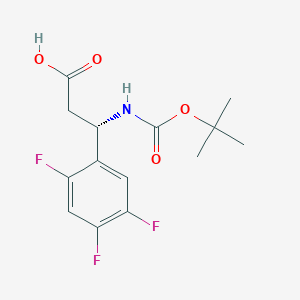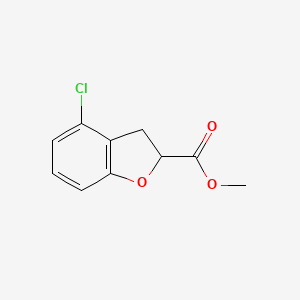![molecular formula C48H30O6 B13640812 5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)
5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde: is a complex organic compound with a unique structure characterized by multiple benzene rings and aldehyde groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde typically involves multi-step organic reactions. One common method involves the use of benzene derivatives and formylation reactions. The process may include:
Starting Materials: Benzene derivatives with appropriate substituents.
Formylation: Introduction of formyl groups (-CHO) using reagents like Vilsmeier-Haack reagent (DMF and POCl3).
Coupling Reactions: Formation of the complex structure through coupling reactions, often using catalysts like palladium or copper.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high yield and purity. The process would be optimized for cost-effectiveness and scalability, possibly using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde groups in the compound can undergo oxidation to form carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Bioconjugation: The aldehyde groups can be used to form Schiff bases with amines, useful in bioconjugation techniques.
Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.
Industry:
Polymer Industry: Used in the synthesis of specialty polymers with unique properties.
Dye Industry:
Wirkmechanismus
The mechanism of action of 5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde largely depends on its functional groups and the context of its use. For instance:
In Organic Reactions: The aldehyde groups can act as electrophiles, participating in nucleophilic addition reactions.
In Bioconjugation: The aldehyde groups can form Schiff bases with primary amines, facilitating the attachment of biomolecules.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris(p-formylphenyl)benzene: Similar structure with three formyl groups attached to a benzene ring.
1,3,5-Tris(3’,5’-dicarboxy[1,1’-biphenyl]-4-yl)benzene: Contains carboxylic acid groups instead of aldehyde groups.
1,1’3’,1’‘-Terphenyl, 5’-phenyl-: A simpler structure with three benzene rings connected linearly.
Uniqueness:
5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde: stands out due to its multiple formyl groups and complex aromatic structure, making it highly versatile in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C48H30O6 |
|---|---|
Molekulargewicht |
702.7 g/mol |
IUPAC-Name |
5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C48H30O6/c49-25-31-13-32(26-50)17-43(16-31)37-1-7-40(8-2-37)46-22-47(41-9-3-38(4-10-41)44-18-33(27-51)14-34(19-44)28-52)24-48(23-46)42-11-5-39(6-12-42)45-20-35(29-53)15-36(21-45)30-54/h1-30H |
InChI-Schlüssel |
NGEOKPGYTQVEDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C=O)C=O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC(=CC(=C5)C=O)C=O)C6=CC=C(C=C6)C7=CC(=CC(=C7)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid](/img/structure/B13640743.png)

![(3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13640746.png)

![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13640766.png)

![6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13640787.png)


![1-[(2-Fluoropyridin-4-yl)methyl]piperazine](/img/structure/B13640818.png)
